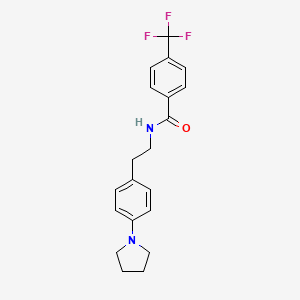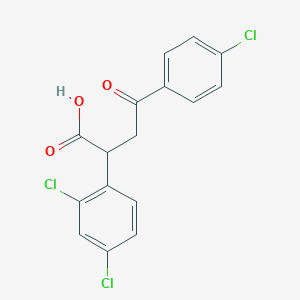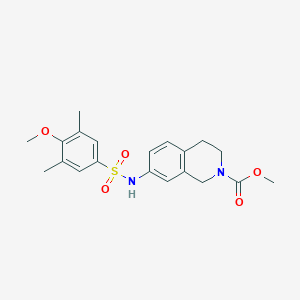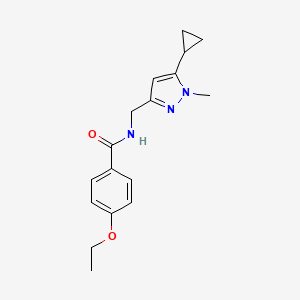
6-(Oxan-4-ylmethoxy)-1,2,3,4-tetrahydroisoquinoline;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(Oxan-4-ylmethoxy)-1,2,3,4-tetrahydroisoquinoline;2,2,2-trifluoroacetic acid” is a salt with a molecular weight of 361.36 . Its IUPAC name is 6-((tetrahydro-2H-pyran-4-yl)methoxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate .
Molecular Structure Analysis
The molecular structure of this compound can be derived from its IUPAC name. It contains a tetrahydroisoquinoline group, which is a type of isoquinoline with four hydrogen atoms. This group is attached to an oxan-4-ylmethoxy group, which is a type of ether group containing an oxan (tetrahydro-2H-pyran) ring .
Aplicaciones Científicas De Investigación
Tautomeric Studies
Research on related tetrahydroisoquinoline compounds has revealed insights into tautomerism, a phenomenon where compounds can exist in two or more forms that readily interconvert. For instance, studies on 3-heteroarylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxalines showed different tautomeric behaviors in various solvents, indicating the complex equilibrium between different structural forms of these compounds (Kurasawa et al., 1985).
C-H Functionalization
The C-H functionalization of cyclic amines, including tetrahydroisoquinoline, through redox-annulations with α,β-unsaturated carbonyl compounds, has been a significant area of study. This process leads to the formation of ring-fused pyrrolines, demonstrating the potential for constructing complex molecular architectures from relatively simple starting materials (Kang et al., 2015).
Influence on Drug Distribution
Investigations into the distribution behavior of related compounds, like 4-quinolones, have highlighted the influence of pH and other factors on their interaction with solid phases and biological matrices. Such studies are crucial for understanding the pharmacokinetics and environmental fate of pharmaceutical compounds (Lützhøft et al., 2000).
Ring Expansion Reactions
The Dakin–West reaction of tetrahydroisoquinoline-1-carboxylic acids with trifluoroacetic anhydride has been observed to undergo unusual ring expansion, leading to the synthesis of 3-benzazepine derivatives. This highlights the potential for novel synthetic pathways in organic chemistry (Kawase, 1992).
Enzymatic Oxidation
The enzymatic oxidation of phenolic tetrahydroisoquinoline-1-carboxylic acids has been studied, showing the potential for using enzymes like horseradish peroxidase or fungal laccase for oxidative decarboxylation. This process yields high yields of corresponding dihydroisoquinolines, illustrating the enzymatic methods' efficiency in organic synthesis (Coutts et al., 1980).
Propiedades
IUPAC Name |
6-(oxan-4-ylmethoxy)-1,2,3,4-tetrahydroisoquinoline;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.C2HF3O2/c1-2-15(9-13-3-6-16-10-14(1)13)18-11-12-4-7-17-8-5-12;3-2(4,5)1(6)7/h1-2,9,12,16H,3-8,10-11H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWDNWSSPRTQLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC3=C(CNCC3)C=C2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-benzyl-2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2527896.png)
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2527898.png)
![1-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]ethan-1-one](/img/structure/B2527900.png)
![4-chloro-1-ethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2527901.png)


![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2527906.png)
![2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2527907.png)


